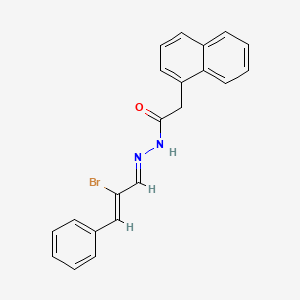![molecular formula C20H32N2O3 B5514096 [(3R*,4R*)-1-(2,3-dimethoxybenzyl)-4-(piperidin-1-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5514096.png)
[(3R*,4R*)-1-(2,3-dimethoxybenzyl)-4-(piperidin-1-ylmethyl)pyrrolidin-3-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- Unfortunately, specific information about the introduction of this particular compound was not found in the available literature.
Synthesis Analysis
- While there is no direct reference to the synthesis of this specific compound, similar compounds have been synthesized using various methods. For example, a compound involving methanol and piperidine synthesis was described by Yin et al. (2010), where a complex structure was synthesized in a methanol solution and characterized by elemental analysis, IR, and NMR spectra, and X-ray single crystal diffraction analysis (H. Yin, Chuanhua Wang, Yong Wang, & Chun-lin Ma, 2010).
Molecular Structure Analysis
- Various studies have characterized similar compounds using X-ray diffraction. For instance, Naveen et al. (2015) synthesized a compound with a piperidine structure and analyzed it using X-ray diffraction, revealing a chair conformation of the piperidine ring (S. Naveen et al., 2015).
Chemical Reactions and Properties
- Detailed chemical reactions specific to this compound are not available. However, similar structures exhibit reactions like amine-induced ring-opening, as discussed by Tsirk et al. (1997) (A. Tsirk, S. Gronowitz, & A. Hörnfeldt, 1997).
Physical Properties Analysis
- The physical properties of this specific compound are not directly detailed in the literature. However, related compounds exhibit properties such as crystal system, cell parameters, and specific conformation as shown in various studies, like the one by Zhu et al. (2009) (Huichun Zhu et al., 2009).
Chemical Properties Analysis
- Similar to the above points, specific chemical properties of this compound were not found. However, studies like that of Huang et al. (2021) provide insights into the chemical properties of related compounds using techniques such as FTIR, NMR spectroscopy, and mass spectrometry (P. Huang et al., 2021).
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- A study focused on the synthesis of novel compounds similar in structure to the compound , detailing their crystal structures and analysis. The research included the synthesis and characterization of Bis[(2,6-pyridinedicarboxylato)(methanol)dibenzyltin(IV)] which was synthesized in a methanol solution (H. Yin, Chuanhua Wang, Yong Wang, & Chun-lin Ma, 2010).
Catalysis and Reaction Mechanisms
- Another study explored the Au(I)-catalyzed cyclization of β-propargylamino acrylic derivatives in the presence of methanol. This research is significant for understanding the reaction mechanisms and catalysis involving compounds structurally related to the queried compound (P. Matouš, Michal Kadaník, Marek Timoracký, J. Kuneš, J. Maříková, A. Růžička, P. Kočovský, & M. Pour, 2020).
Biochemical Studies
- Research into biochemical properties and interactions of similar compounds has been conducted. One study investigated the molecular interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor, which can provide insights into the biochemical behavior of similar compounds (J. Shim, W. Welsh, Etienne A. Cartier, J. Edwards, & A. Howlett, 2002).
Pharmacological Investigations
- A study on the synthesis and pharmacological evaluation of N-benzylated (pyrrolidin-2-one) / (imidazolidin-2-one) derivatives related to the compound was conducted, focusing on their potential as anti-Alzheimer's agents (M. Gupta, Madhwi Ojha, D. Yadav, Swati Pant, & Rakesh Yadav, 2020).
Chemical Synthesis Methods
- Research into the synthesis of related compounds has been explored, including the development of novel methods for the synthesis of 3-(pyrrolidin-1-yl)piperidine, which is crucial for understanding the synthetic pathways of such compounds (R. Smaliy, A. A. Chaykovskaya, A. A. Yurchenko, A. I. Lakhtadyr, S. A. Yurchenko, N. A. Shtil, & A. N. Kostuk, 2011).
Propiedades
IUPAC Name |
[(3R,4R)-1-[(2,3-dimethoxyphenyl)methyl]-4-(piperidin-1-ylmethyl)pyrrolidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O3/c1-24-19-8-6-7-16(20(19)25-2)11-22-13-17(18(14-22)15-23)12-21-9-4-3-5-10-21/h6-8,17-18,23H,3-5,9-15H2,1-2H3/t17-,18-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWEMJRSQMGKZEE-QZTJIDSGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CN2CC(C(C2)CO)CN3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)CN2C[C@H]([C@H](C2)CO)CN3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3R*,4R*)-1-(2,3-dimethoxybenzyl)-4-(piperidin-1-ylmethyl)pyrrolidin-3-yl]methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1H-imidazol-2-yl)-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]piperidine](/img/structure/B5514038.png)
![2-[1-(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)pyrrolidin-2-yl]-1-methyl-1H-benzimidazole](/img/structure/B5514039.png)
![1-(3-{[(3R*,4R*)-4-hydroxy-4-(2-methoxyethyl)-3-methylpiperidin-1-yl]carbonyl}phenyl)ethanone](/img/structure/B5514043.png)

![1-[2-oxo-2-(2,2,4,7-tetramethyl-1(2H)-quinolinyl)ethyl]-2,5-pyrrolidinedione](/img/structure/B5514051.png)
![7-(1,1-dioxidothiomorpholin-4-yl)-5-ethyl-2,3-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5514052.png)

![1,3-dimethyl-5-(2-{3-[(2-methylbenzyl)oxy]-1-azetidinyl}-2-oxoethyl)-2,4-imidazolidinedione](/img/structure/B5514069.png)


![[(3R*,4R*)-1-(5-isopropyl-2-methyl-3-furoyl)-4-(piperidin-1-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5514090.png)
![8-[(2-cyclopropyl-5-pyrimidinyl)carbonyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5514097.png)
![4-benzyl-N-[(1-methyl-1H-pyrrol-2-yl)methylene]-1-piperazinamine](/img/structure/B5514102.png)
